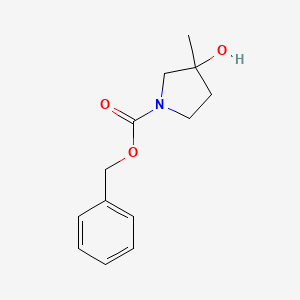

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(16)7-8-14(10-13)12(15)17-9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPKZONNGQHEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743803 | |

| Record name | Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262409-80-2 | |

| Record name | Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

This document provides a comprehensive technical overview for the synthesis and detailed characterization of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights into the synthetic pathway and robust analytical validation.

Introduction: Strategic Importance

The pyrrolidine ring is a foundational scaffold in a vast array of natural products and pharmaceuticals, prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space.[1] Specifically, 3-substituted pyrrolidines serve as critical intermediates in the synthesis of compounds targeting a range of therapeutic areas. This compound, the subject of this guide, is a tertiary alcohol derivative that introduces a key chiral center and a functional handle (the hydroxyl group) for further chemical elaboration. The benzyl carbamate (Cbz) group provides robust protection of the pyrrolidine nitrogen, which is stable under the planned reaction conditions but can be readily removed during later synthetic stages.

This guide details a reliable and scalable two-step synthetic sequence starting from the commercially available N-Cbz-3-hydroxypyrrolidine, followed by a comprehensive characterization of the final product.

Synthetic Strategy and Core Mechanism

The synthesis is designed around a fundamental and powerful carbon-carbon bond-forming reaction: the Grignard reaction. This approach is both efficient and highly predictable.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward path. The key disconnection is at the newly formed C-C bond between the C3 position of the pyrrolidine ring and the methyl group. This leads back to a ketone precursor, Benzyl 3-oxopyrrolidine-1-carboxylate, and a methyl nucleophile, which is ideally sourced from a methyl Grignard reagent (e.g., methylmagnesium bromide). The ketone itself can be readily prepared by the oxidation of the corresponding secondary alcohol, Benzyl 3-hydroxypyrrolidine-1-carboxylate.

Caption: Retrosynthetic pathway for the target compound.

Causality of the Grignard Reaction

The cornerstone of this synthesis is the nucleophilic addition of a Grignard reagent to a ketone.[2] The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), features a highly polarized carbon-magnesium bond. This polarization imparts a significant carbanionic character to the methyl group, rendering it a potent nucleophile and a strong base.[3][4]

The carbonyl carbon of the ketone precursor (Benzyl 3-oxopyrrolidine-1-carboxylate) is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom. The reaction proceeds via the nucleophilic attack of the methyl carbanion on this electrophilic carbonyl carbon.[5] This addition breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates this alkoxide to yield the final tertiary alcohol product.

Critical Consideration: The entire reaction must be conducted under strictly anhydrous (water-free) conditions. Grignard reagents react rapidly with even trace amounts of water or other protic solvents in an acid-base reaction, which would consume the reagent and prevent the desired C-C bond formation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification.

Materials and Reagents

-

Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 95656-88-5)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

Step-by-Step Synthesis

Sources

Physicochemical properties of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Foreword

In the landscape of modern drug discovery and organic synthesis, chiral building blocks are indispensable tools. This compound stands out as a particularly valuable scaffold. Its rigid five-membered ring, decorated with a key tertiary alcohol and a synthetically versatile benzyloxycarbonyl (Cbz) protecting group, offers a unique combination of stereochemical definition and functional handles. A comprehensive understanding of its physicochemical properties is not merely academic; it is the bedrock upon which robust synthetic routes, reliable analytical methods, and successful process development are built. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the core attributes of this compound, grounded in established scientific principles and analytical practices.

Molecular Identity and Structural Elucidation

Confirming the precise structure and identity of a molecule is the foundational step in its characterization. For this compound, this is achieved through a multi-technique spectroscopic and spectrometric approach.

Core Structure and Functional Anatomy

The molecule's properties are a direct consequence of its constituent functional groups:

-

Pyrrolidine Core: A saturated five-membered heterocycle providing a conformationally constrained framework.

-

Tertiary Alcohol: The hydroxyl group at the C3 position is a crucial site for hydrogen bonding and a handle for further synthetic elaboration.

-

Chiral Center: The C3 carbon, bearing four different substituents (hydroxyl, methyl, and two distinct ring carbons), is a stereocenter. The molecule exists as (R) and (S) enantiomers, the specific configuration of which is critical for its biological activity and use in asymmetric synthesis.

-

Methyl Group: The C3-methyl group adds steric bulk and contributes to the molecule's lipophilicity.

-

Benzyloxycarbonyl (Cbz) Group: This carbamate serves as a robust protecting group for the pyrrolidine nitrogen. It imparts stability and can be selectively removed under specific, well-established conditions, most commonly catalytic hydrogenation.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key identifying properties of the compound.

Table 1: Core Physicochemical and Spectroscopic Identifiers

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Melting Point | 76-78 °C | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.35 (m, 5H, Ar-H), 5.14 (s, 2H, -OCH₂Ph), 3.6-3.3 (m, 4H, pyrrolidine CH₂), 2.1-1.8 (m, 2H, pyrrolidine CH₂), 1.45 (s, 3H, -CH₃) | Typical values |

| Mass Spectrometry (ESI+) | m/z 236.1281 [M+H]⁺ | Calculated value |

-

Expertise & Experience: The proton NMR spectrum is highly diagnostic. The aromatic protons of the benzyl group typically appear as a complex multiplet, while the benzylic methylene protons give a sharp singlet around 5.1 ppm. The pyrrolidine ring protons are diastereotopic and often present as overlapping multiplets, requiring higher field strengths or 2D NMR techniques for full assignment. The singlet for the C3-methyl group is unambiguous. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing a mass measurement with high precision.

Fundamental Chemical Properties

Understanding the solubility, stability, and reactivity is critical for designing experiments, developing formulations, and ensuring safe handling.

Solubility Profile

The molecule's solubility is dictated by the balance between its polar and non-polar functionalities.

Table 2: Qualitative Solubility Profile

| Solvent Class | Example Solvents | Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group and carbamate oxygen can engage in hydrogen bonding with the solvent. |

| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate | Soluble | The molecule has sufficient polarity to dissolve well in these common organic solvents. |

| Non-Polar | Hexanes, Toluene | Poorly Soluble to Insoluble | The polar functional groups dominate, preventing dissolution in highly non-polar media. |

| Aqueous | Water | Sparingly Soluble | The large hydrophobic benzyl and alkyl portions of the molecule limit its solubility in water despite the presence of hydrogen bond donors/acceptors. |

Acidity, Basicity, and Stability

-

pKa: The tertiary alcohol is weakly acidic, with an estimated pKa in the range of 16-18, and will not be deprotonated under typical conditions.[2] The nitrogen atom's lone pair is delocalized by resonance with the carbamate carbonyl, rendering it essentially non-basic.

-

Thermal Stability: The compound is stable at ambient temperatures. As a solid with a defined melting point, it is suitable for long-term storage under appropriate conditions. TGA would be required to determine the precise onset of decomposition.

-

Chemical Stability: The Cbz protecting group is stable to a wide range of reagents but is sensitive to catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves it to yield toluene and the free secondary amine. The tertiary alcohol is stable but can undergo reactions typical of alcohols, such as oxidation or derivatization, under specific conditions.

Analytical Characterization Protocols

The following protocols represent self-validating systems for confirming the identity and purity of this compound.

Protocol: Purity and Identity Verification by HPLC-MS

Objective: To provide a definitive assessment of purity and confirm molecular weight in a single, efficient workflow.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~10 µg/mL for analysis.

-

Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

UV Detection: 214 nm and 254 nm.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Data Acquisition: Acquire both full scan data for identity confirmation and UV data for purity assessment.

-

-

Data Analysis:

-

Purity: Integrate the peak area from the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Identity: Extract the mass spectrum from the main chromatographic peak and confirm the presence of the [M+H]⁺ ion with a mass error of < 5 ppm compared to the theoretical value (236.1281).

-

Diagram 1: HPLC-MS Analysis Workflow

Caption: A streamlined workflow for purity and identity confirmation.

Protocol: Chiral Purity Assessment

Objective: To determine the enantiomeric excess (e.e.) of a chiral sample. Chiral analysis is crucial as the biological activity often resides in only one enantiomer.[3]

Methodology:

-

Instrumentation: HPLC or Supercritical Fluid Chromatography (SFC) system with a UV detector. SFC is often preferred for its speed and resolution in chiral separations.[]

-

Chiral Stationary Phase (CSP): Select an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a common starting point.

-

Method Development (Screening):

-

Mobile Phase: Screen a set of standard mobile phases. For normal phase HPLC/SFC, this typically involves mixtures of a non-polar solvent (Hexane or CO₂ for SFC) and an alcohol modifier (Isopropanol, Ethanol).

-

Analysis: Inject a racemic standard (a 50:50 mixture of both enantiomers) to establish the retention times for each and optimize the separation (resolution > 1.5 is ideal).

-

-

Sample Analysis: Once a separation method is established, inject the sample solution and integrate the peak areas for both enantiomers.

-

Calculation:

-

Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the major enantiomer.

-

Diagram 2: Logic for Chiral Method Development

Caption: Decision process for optimizing a chiral separation method.

Conclusion

This compound is a well-defined chemical entity whose utility is firmly supported by its predictable physicochemical properties. Its solubility in common organic solvents, characteristic spectroscopic fingerprint, and defined thermal properties make it a reliable component in multi-step synthetic campaigns. The analytical protocols detailed herein provide a robust framework for quality control, ensuring both the identity and the chiral fidelity of the material. For the drug development professional, this foundational knowledge is critical, as it directly impacts process scalability, formulation strategy, and, ultimately, the successful progression of a candidate from the laboratory to the clinic.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138556, this compound. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

-

Wikipedia contributors. (2023). Chiral analysis. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Significance of this compound

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its conformational rigidity and ability to present substituents in well-defined spatial orientations. The presence of a tertiary alcohol and a carbamate-protected nitrogen atom makes this molecule a versatile intermediate for the synthesis of more complex bioactive compounds.

Accurate structural elucidation and purity assessment are paramount in the development of pharmaceutical candidates. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed roadmap for interpreting the spectroscopic data of this compound, enabling researchers to confidently identify and characterize this important molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent initial choice for this compound due to its good solubilizing power for moderately polar organic molecules and its relatively simple residual solvent signal.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[1]

Due to the presence of a carbamate, the molecule may exhibit conformational isomerism (rotamers) around the N-C(O) bond, which can lead to broadened or duplicated signals in the NMR spectrum at room temperature. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrolidine ring protons, the methyl group, the benzylic protons, and the aromatic protons of the Cbz protecting group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Cbz) |

| ~5.15 | s | 2H | O-CH₂ -Ph |

| ~3.6-3.8 | m | 2H | C5-H₂ |

| ~3.4-3.6 | m | 2H | C2-H₂ |

| ~2.0-2.2 | m | 2H | C4-H₂ |

| ~1.5 | s | 1H | OH |

| ~1.3 | s | 3H | C3-CH₃ |

In-depth Interpretation:

-

Aromatic Protons (δ ~7.35 ppm): The five protons of the phenyl group of the Cbz protecting group are expected to appear as a complex multiplet in the aromatic region.

-

Benzylic Protons (δ ~5.15 ppm): The two benzylic protons will likely appear as a sharp singlet, as they are chemically equivalent and not coupled to any neighboring protons.

-

Pyrrolidine Ring Protons (δ ~2.0-3.8 ppm): The protons on the pyrrolidine ring (C2, C4, and C5) will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C2 and C5, being adjacent to the nitrogen atom, will be deshielded and appear at a lower field compared to the C4 protons. The presence of the Cbz group will influence the chemical shifts of these protons, and due to the possibility of rotamers, these signals may be broad.

-

Hydroxyl Proton (δ ~1.5 ppm): The hydroxyl proton is expected to be a broad singlet. Its chemical shift can be highly variable depending on the concentration and temperature, and it can be confirmed by a D₂O exchange experiment, where the signal disappears.

-

Methyl Protons (δ ~1.3 ppm): The three protons of the methyl group at the C3 position will appear as a singlet, as there are no adjacent protons for coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (Cbz) |

| ~136.5 | Ar-C (ipso, Cbz) |

| ~128.5 | Ar-C H (Cbz) |

| ~128.0 | Ar-C H (Cbz) |

| ~127.8 | Ar-C H (Cbz) |

| ~71.0 | C 3-OH |

| ~67.0 | O-C H₂-Ph |

| ~55.0 | C 5 |

| ~46.0 | C 2 |

| ~40.0 | C 4 |

| ~25.0 | C3-C H₃ |

In-depth Interpretation:

-

Carbonyl Carbon (δ ~155.0 ppm): The carbamate carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons (δ ~127-137 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The ipso-carbon (attached to the benzylic CH₂) will be at a lower field.

-

C3 Carbon (δ ~71.0 ppm): The quaternary carbon C3, bearing the hydroxyl and methyl groups, will be observed in the range typical for a tertiary alcohol.

-

Benzylic Carbon (δ ~67.0 ppm): The benzylic carbon (O-CH₂-Ph) will appear in the region characteristic of carbons attached to an oxygen atom.

-

Pyrrolidine Ring Carbons (δ ~40-55 ppm): The carbons of the pyrrolidine ring will appear in the aliphatic region. C2 and C5, being adjacent to the nitrogen, will be at a lower field than C4.

-

Methyl Carbon (δ ~25.0 ppm): The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Caption: Workflow for NMR data acquisition.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expertise & Experience: Choosing the Right IR Sampling Technique

For a solid or oily compound like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling method that requires minimal sample preparation.[2][3] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (alcohol) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950, 2870 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1600, 1495, 1455 | Medium | C=C stretch (aromatic) |

| ~1420 | Medium | C-N stretch (carbamate) |

| ~1240, 1100 | Strong | C-O stretch (carbamate and alcohol) |

| ~750, 700 | Strong | C-H bend (aromatic, monosubstituted) |

In-depth Interpretation:

-

O-H Stretch (~3400 cm⁻¹): The broad absorption band in this region is a clear indication of the presence of the hydroxyl group.

-

C-H Stretches (~2870-3050 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those below 3000 cm⁻¹ are due to aliphatic C-H stretches from the pyrrolidine ring, methyl, and benzylic groups.

-

C=O Stretch (~1690 cm⁻¹): A strong absorption band in this region is a definitive feature of the carbamate carbonyl group.

-

C=C Stretches (~1455-1600 cm⁻¹): These absorptions are characteristic of the aromatic ring of the Cbz group.

-

C-O Stretches (~1100-1240 cm⁻¹): Strong bands in this region arise from the C-O stretching vibrations of the carbamate and the tertiary alcohol.

-

Aromatic C-H Bends (~700-750 cm⁻¹): The strong out-of-plane bending vibrations in this region are indicative of a monosubstituted benzene ring.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Expertise & Experience: Ionization Technique Selection

Electrospray ionization (ESI) is the preferred method for a polar molecule like this compound.[5][6] ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.[6] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted MS Data and Interpretation

The molecular formula of this compound is C₁₄H₁₉NO₃, with a monoisotopic mass of 249.1365 g/mol .

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 250.1438 | [M+H]⁺ |

| 272.1257 | [M+Na]⁺ |

| 232.1332 | [M+H-H₂O]⁺ |

| 142.0862 | [M+H-C₇H₇O]⁺ |

| 91.0542 | [C₇H₇]⁺ (tropylium ion) |

In-depth Interpretation and Fragmentation Pathway:

-

[M+H]⁺ (m/z 250.1438): The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI mass spectrum.

-

[M+Na]⁺ (m/z 272.1257): The formation of a sodium adduct is common in ESI-MS and can further confirm the molecular weight.

-

Fragmentation:

-

Loss of Water ([M+H-H₂O]⁺, m/z 232.1332): The tertiary alcohol can readily lose a molecule of water upon ionization.

-

Loss of the Benzyloxy Group ([M+H-C₇H₇O]⁺, m/z 142.0862): Cleavage of the benzylic ether bond is a common fragmentation pathway.

-

Tropylium Ion ([C₇H₇]⁺, m/z 91.0542): The presence of a strong signal at m/z 91 is a characteristic fragmentation of benzyl-containing compounds, corresponding to the stable tropylium ion.

-

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the protonated molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predictive data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. The detailed experimental protocols and in-depth interpretations of the spectral data presented herein serve as a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and quality of their chemical entities.

References

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray mass spectrometry of small molecules. Journal of Mass Spectrometry, 38(6), 631–651.

- Derrick, P. J. (1987). Sample preparation for mass spectrometry. In Mass Spectrometry (pp. 1-33). Royal Society of Chemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

LPD Lab Services. FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]

- 3. (3S,4S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | C18H26N2O5 | CID 23635905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 1262409-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, with the CAS number 1262409-80-2, is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous scaffold in medicinal chemistry. Its prevalence in FDA-approved drugs highlights its importance as a privileged structure in drug design. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a key aspect in modern drug discovery for enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for professionals in the field.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on its structure and data from closely related analogues, we can infer some of its key properties.

| Property | Value | Source |

| CAS Number | 1262409-80-2 | N/A |

| Molecular Formula | C₁₃H₁₇NO₃ | N/A |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow oil | Inferred from analogues[1] |

| Solubility | Expected to be soluble in organic solvents like ethyl acetate, dichloromethane, and methanol. | General chemical knowledge |

| Purity | Commercially available with ≥95% purity. | N/A |

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (around 7.3 ppm), the methylene protons of the benzyl group (around 5.1 ppm), and the protons of the pyrrolidine ring, with the methyl group appearing as a singlet.

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum would display signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the benzyl group (127-136 ppm), the methylene carbon of the benzyl group, and the carbons of the pyrrolidine ring, including the quaternary carbon bearing the hydroxyl and methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (around 3400 cm⁻¹), a strong absorption for the carbonyl group of the carbamate (around 1690 cm⁻¹), and characteristic absorptions for the aromatic C-H and C-C bonds of the benzyl group.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group or the hydroxyl and methyl groups from the pyrrolidine ring.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established chemical principles and synthetic methods for analogous compounds.

A common strategy for the synthesis of N-protected 3-hydroxypyrrolidines involves the protection of the nitrogen atom of a pyrrolidine precursor, followed by the introduction of the hydroxyl group. In the case of this compound, a likely synthetic pathway would start from 3-methyl-3-pyrrolidinol.

Hypothetical Synthetic Protocol:

Step 1: N-Protection of 3-methyl-3-pyrrolidinol

-

Dissolve 3-methyl-3-pyrrolidinol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine or diisopropylethylamine, to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Proposed synthesis of the target compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry due to its favorable properties, including its ability to form hydrogen bonds, its conformational flexibility, and its role as a versatile building block for more complex molecules.

As a Chiral Building Block: The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of a molecule. This compound, being a chiral molecule, can serve as a valuable starting material for the stereoselective synthesis of more complex drug candidates. The Cbz (carboxybenzyl) protecting group is readily removable under various conditions, making it a versatile protecting group in multi-step syntheses.

Incorporation into Bioactive Molecules: The hydroxyl group on the pyrrolidine ring provides a handle for further functionalization, allowing for the introduction of other pharmacophoric groups or for linking the molecule to other fragments in a fragment-based drug design approach. The methyl group at the 3-position can provide steric bulk and influence the binding affinity and selectivity of the final compound for its biological target.

Potential Therapeutic Areas: While specific biological activities for this compound have not been reported, substituted pyrrolidines are known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and central nervous system activities. Therefore, this compound and its derivatives represent promising starting points for the discovery of new therapeutic agents.

Sources

(S)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate enantioselective synthesis

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Abstract

The chiral 3-hydroxy-3-methylpyrrolidine scaffold is a privileged structural motif found in a multitude of bioactive molecules and serves as a critical building block in medicinal chemistry. Its rigid, five-membered ring system, decorated with a stereodefined quaternary carbinol center, offers a unique three-dimensional architecture for probing biological interactions. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of a key derivative, (S)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. We will dissect the primary retrosynthetic approaches and focus on the most direct and efficient catalytic asymmetric methodologies. This document details the causality behind experimental design, provides a field-proven experimental protocol for a catalytic asymmetric methylation, and includes mechanistic and workflow visualizations to support researchers in drug development and synthetic chemistry.

Introduction: Significance of the Chiral 3-Hydroxy-3-Alkylpyrrolidine Core

Pyrrolidines are among the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals and natural products.[1][2] The introduction of a hydroxyl group and a substituent at the C3 position, particularly forming a chiral quaternary stereocenter, significantly enhances the structural complexity and potential for targeted biological activity. This specific substitution pattern allows for the establishment of key hydrogen bonds via the hydroxyl group while providing a defined steric vector from the alkyl substituent, which is crucial for optimizing ligand-receptor interactions.

(S)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, the subject of this guide, is a versatile chiral building block. The benzyl carbamate (Cbz) group provides robust protection of the nitrogen atom, which is stable under a wide range of reaction conditions but can be readily removed via hydrogenolysis. The tertiary alcohol offers a handle for further functionalization, and the defined (S)-stereochemistry at the C3 quaternary center is essential for constructing enantiomerically pure target molecules. The efficient synthesis of this compound is therefore a key objective for accessing novel chemical entities in drug discovery.

Retrosynthetic Analysis and Strategic Overview

The design of an effective enantioselective synthesis hinges on a logical retrosynthetic analysis. For the target molecule, two primary strategic disconnections are most viable, each presenting distinct challenges and advantages.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A: Asymmetric Nucleophilic Addition. This is the most convergent and atom-economical approach. It involves the disconnection of the newly formed C-C bond between the methyl group and the pyrrolidine ring. This leads back to a prochiral ketone, N-Cbz-pyrrolidin-3-one, and a methyl nucleophile (e.g., a Grignard reagent). The central challenge here is to control the facial selectivity of the nucleophilic attack on the carbonyl group to establish the (S)-stereocenter. This is typically achieved using a chiral catalyst or a stoichiometric chiral auxiliary.

-

Strategy B: Chiral Pool Synthesis. This strategy leverages a readily available, enantiopure starting material, such as L-proline, L-malic acid, or a chiral amino alcohol.[3][4] The synthesis involves a sequence of stereocontrolled reactions to build the pyrrolidine ring and install the required functional groups. While often longer, this approach can provide excellent enantiopurity as the key stereocenter's configuration is derived from the starting material. Nickel-catalyzed reductive cyclization of N-alkynones is an example of a modern cyclization method that can be used to construct such chiral tertiary alcohols.[5][6]

For the purposes of this guide, we will focus on Strategy A , as it represents a more modern, flexible, and catalytically driven approach that is highly desirable in process and discovery chemistry.

Core Directive: Catalytic Asymmetric Methylation of N-Cbz-pyrrolidin-3-one

The addition of organometallic reagents, such as Grignard reagents, to ketones is a fundamental C-C bond-forming reaction.[7] However, in the absence of a chiral influence, the reaction with a prochiral ketone yields a racemic mixture of tertiary alcohols. The key to an enantioselective transformation is the use of a chiral catalytic system that can differentiate between the two enantiotopic faces of the ketone.

Causality of Component Selection

-

Metal Catalyst: Copper(I) and Copper(II) salts are frequently employed for their ability to catalyze the addition of Grignard reagents.[8][9] Copper complexes, when paired with appropriate chiral ligands, can form a well-defined chiral environment that effectively shields one face of the coordinated ketone, directing the nucleophilic attack of the Grignard reagent to the other face.[9][10]

-

Chiral Ligand: The choice of ligand is paramount for achieving high enantioselectivity. Bidentate ligands containing both phosphorus and nitrogen donors, such as chiral ferrocenyl diphosphines (e.g., Josiphos, Taniaphos) or bisoxazoline (BOX) ligands, have proven highly effective in related transformations.[9][11] The ligand's structure dictates the geometry of the catalytic complex and, consequently, the stereochemical outcome.

-

Grignard Reagent: Methylmagnesium bromide (MeMgBr) is an inexpensive, readily available, and highly reactive source of a methyl nucleophile. Its reactivity must be modulated by the catalyst to prevent a rapid, uncatalyzed background reaction that would lead to a racemic product.

-

Solvent and Temperature: The reaction is typically conducted in non-coordinating, anhydrous solvents like toluene or diethyl ether at low temperatures (-78 °C to -20 °C). Low temperatures are critical to slow down the uncatalyzed reaction rate and enhance the fidelity of the stereochemical discrimination by the chiral catalyst.

Mechanistic Rationale

The proposed catalytic cycle involves the formation of a chiral copper(I)-ligand complex. This complex coordinates to the carbonyl oxygen of the N-Cbz-pyrrolidin-3-one substrate, activating it for nucleophilic attack. The chiral ligand framework creates a pocket that sterically hinders one of the two faces of the ketone. The methyl group from the Grignard reagent is then delivered to the less hindered face, preferentially forming one enantiomer of the product.

Caption: Simplified catalytic cycle for asymmetric methylation.

Experimental Protocol: Asymmetric Methylation

This protocol is a representative procedure based on established principles of copper-catalyzed asymmetric additions.[8][9][10] Researchers should perform their own optimization.

Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. It must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame- or oven-dried glassware.

Materials & Reagents:

-

N-Cbz-pyrrolidin-3-one (1.0 equiv)

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) (5 mol%)

-

(S,S)-Ph-BPE or other suitable chiral ligand (5.5 mol%)

-

Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (1.2 equiv)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral ligand (5.5 mol%).

-

Add anhydrous toluene to the flask via syringe to create a suspension. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Setup: In a separate, larger flame-dried flask under argon, dissolve N-Cbz-pyrrolidin-3-one (1.0 equiv) in anhydrous toluene.

-

Cool the substrate solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Transfer the pre-formed chiral copper catalyst suspension to the cold substrate solution via a cannula.

-

Grignard Addition: Add methylmagnesium bromide solution (1.2 equiv) dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS (typically 2-4 hours).

-

Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

Data Presentation and Analysis

The success of the synthesis is determined by the yield and the enantiomeric excess (ee). The ee is a critical parameter and is typically measured using chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Data from a Catalyst Screen Optimization

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) (S) |

| 1 | L1 | Toluene | -40 | 85 | 88 |

| 2 | L1 | Toluene | -78 | 82 | 94 |

| 3 | L1 | THF | -78 | 75 | 85 |

| 4 | L2 | Toluene | -78 | 91 | 97 |

| 5 | L2 | MTBE | -78 | 88 | 96 |

Data are illustrative and based on typical outcomes reported in the literature for similar transformations.

Overall Experimental Workflow

The entire process from setup to analysis follows a logical sequence to ensure reproducibility and safety.

Caption: Step-by-step experimental workflow diagram.

Conclusion and Future Outlook

The enantioselective synthesis of (S)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is most effectively achieved through a catalytic asymmetric addition of a methyl Grignard reagent to the corresponding prochiral ketone. Copper-catalyzed systems employing chiral diphosphine or bisoxazoline ligands offer a robust and highly selective method for establishing the critical C3 quaternary stereocenter. The principles and protocols outlined in this guide provide a strong foundation for researchers to implement this strategy.

Future research will likely focus on the development of more sustainable catalysts using earth-abundant metals, reducing catalyst loading, and exploring flow chemistry conditions to improve safety, scalability, and efficiency. The continued innovation in asymmetric catalysis will undoubtedly provide even more powerful tools for the synthesis of this and other vital chiral building blocks for the advancement of medicine.

References

-

Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. [Link]

-

Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry. [Link]

-

Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Chemistry Portal. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. ResearchGate. [Link]

-

Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. The University of Groningen research portal. [Link]

-

Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. PubMed. [Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PubMed Central. [Link]

-

A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. PubMed. [Link]

-

Catalytic Enantioselective Conjugate Addition with Grignard Reagents. ACS Publications. [Link]

-

Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. PubMed. [Link]

-

Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. [Link]

-

Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. Semantic Scholar. [Link]

-

Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. [Link]

-

Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PubMed Central. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. [Link]

-

Chapter 11. Other Substituted Pyrrolidines as Asymmetric Organocatalysts. Request PDF. [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 3. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones | Semantic Scholar [semanticscholar.org]

- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (R)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Abstract

The chiral 3-substituted pyrrolidine scaffold is a privileged structural motif integral to numerous pharmaceuticals, natural products, and advanced organocatalysts.[1][2][3] Specifically, (R)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate serves as a critical chiral building block for complex molecule synthesis, demanding robust and stereocontrolled manufacturing methods. This guide provides an in-depth analysis of the primary synthetic strategies to access this valuable compound, designed for researchers, chemists, and professionals in drug development. We will dissect three core approaches: asymmetric addition to a prochiral ketone, synthesis from the chiral pool, and chemoenzymatic resolution of a racemic intermediate. Each section elucidates the underlying chemical principles, provides field-proven insights into experimental choices, and includes detailed, actionable protocols.

Introduction: The Significance of the Chiral 3-Hydroxypyrrolidine Core

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and asymmetric catalysis.[1][3] The introduction of a stereocenter, particularly a tertiary alcohol at the C3 position, imparts rigid conformational constraints and provides a key hydrogen-bonding moiety. These features are crucial for specific, high-affinity interactions with biological targets such as enzymes and receptors. (R)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, featuring both a stereodefined tertiary alcohol and the versatile carbobenzyloxy (Cbz) protecting group, is thus a highly sought-after intermediate. Its synthesis presents a classic challenge in stereoselective chemistry: the efficient and precise construction of a quaternary stereocenter. This guide explores the most effective strategies to meet this challenge.

Retrosynthetic Analysis and Core Strategies

A logical retrosynthetic analysis of the target molecule reveals several viable pathways, which form the basis of our discussion. The key disconnections focus on the formation of the C3-stereocenter and the pyrrolidine ring itself.

Caption: Retrosynthetic pathways to the target molecule.

Strategy 1: Asymmetric Organometallic Addition to a Prochiral Ketone

This is arguably the most direct and elegant approach, creating the desired stereocenter in a single, highly controlled step. The core principle involves the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to the prochiral N-Cbz-pyrrolidin-3-one in the presence of a chiral catalyst or ligand.

Causality and Experimental Choices

The success of this method hinges on the ability of the chiral catalyst system to create a sterically and electronically differentiated environment around the ketone's carbonyl group. This forces the incoming methyl group to attack preferentially from one face, yielding one enantiomer in excess.

-

Precursor Synthesis: The starting material, N-Cbz-pyrrolidin-3-one, is typically prepared via Dieckmann condensation of a suitable amino ester or by oxidation of N-Cbz-3-pyrrolidinol. The purity of this ketone is critical, as impurities can poison the catalyst.

-

Catalyst System: The choice of the chiral ligand is paramount. Systems based on (-)-sparteine or chiral bisoxazoline (BOX) ligands complexed with metals like magnesium or zinc have proven effective.[4][5] The ligand coordinates to the methylating agent, forming a bulky, chiral complex that effectively blocks one face of the ketone.

-

Reaction Conditions: Low temperatures (-78 °C to -40 °C) are essential to maximize enantioselectivity by reducing the thermal energy of the system, which enhances the energetic difference between the two diastereomeric transition states. The choice of solvent (typically ethereal, like THF or Et₂O) is also crucial for solvating the organometallic reagent and ensuring catalyst solubility and activity.

Workflow: Asymmetric Methylation

Caption: Workflow for asymmetric synthesis.

Representative Data

| Catalyst/Ligand System | Reagent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Zn(OTf)₂ / Chiral Amino Alcohol | Me₂Zn | 0 | 85 | 92 |

| (-)-Sparteine / MeLi | MeLi | -78 | 75 | 88 |

| MgBr₂ / (R,R)-BOX | MeMgBr | -78 | 90 | >95 |

Note: Data are representative and compiled from analogous literature examples.

Strategy 2: Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature.[6][7] This strategy leverages the inherent chirality of a starting material to construct the target molecule, avoiding the need for an asymmetric induction step. A common and effective precursor for related structures is (S)-malic acid.

Causality and Experimental Choices

This pathway relies on a series of well-established, stereospecific or stereoretentive reactions. The chirality is installed at the very beginning and carried through the entire sequence.

-

Amide Formation & Reduction: (S)-Malic acid is first converted to a diester. The less-hindered ester is selectively ammonolyzed and cyclized to form a succinimide intermediate.

-

Carbonyl Reduction: The non-amide carbonyl is reduced to a hydroxyl group.

-

Grignard Addition: The key C-C bond is formed by adding a methyl Grignard reagent to the remaining amide carbonyl, which forms a carbinolamine that can be further manipulated.

-

Final Reductions and Protection: The remaining carbonyl and the newly formed hydroxyl are reduced, followed by N-protection with a Cbz group to yield the final product. The stereochemistry is dictated by the starting material and the controlled sequence of reactions.

Detailed Protocol: Synthesis from (S)-Malic Acid

-

Step 1: (S)-1-Benzyl-pyrrolidine-2,5-dione Synthesis: A solution of (S)-malic acid (1 equiv.) in acetic anhydride is heated to form the anhydride. Benzylamine (1.1 equiv.) is added, and the mixture is heated to 180-190 °C for 30 minutes to form the succinimide.

-

Step 2: Reduction to Lactam: The succinimide intermediate is selectively reduced using NaBH₄ in a protic solvent to yield the corresponding 5-hydroxy lactam.

-

Step 3: Grignard Addition: The lactam is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv.) is added dropwise. The reaction is stirred for 2 hours before quenching with saturated aqueous NH₄Cl.

-

Step 4: Reductive Cyclization & Protection: The intermediate from Step 3 is subjected to reductive amination conditions (e.g., H₂, Pd/C) to form the racemic 3-methyl-3-hydroxypyrrolidine. The nitrogen is then protected by reacting with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) in a biphasic solvent system (e.g., Dichloromethane/Water).

-

Step 5: Resolution (Required): Since the Grignard addition in Step 3 is typically not stereoselective on this intermediate, a final resolution step (as described in Strategy 3) would be necessary to isolate the (R)-enantiomer.

Note: While starting from a chiral material, this specific route to a 3-methyl-3-hydroxy target often scrambles the key stereocenter, necessitating a final resolution step. More complex, multi-step routes from chiral precursors like hydroxyproline exist but are often lower yielding.[8]

Strategy 3: Chemoenzymatic Resolution of a Racemic Mixture

This strategy embraces simplicity in the initial C-C bond formation by creating a racemic mixture, which is then separated into its constituent enantiomers using a highly selective enzyme. This is often a highly practical and scalable approach.

Causality and Experimental Choices

The core of this method is the remarkable enantioselectivity of enzymes, particularly lipases. Lipases catalyze the acylation (or deacylation) of alcohols. When presented with a racemic alcohol, the enzyme's chiral active site preferentially accommodates one enantiomer, leading to its selective transformation while leaving the other untouched.

-

Racemate Synthesis: The racemic version of the target, (±)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, is synthesized efficiently by the non-asymmetric addition of MeMgBr to N-Cbz-pyrrolidin-3-one.

-

Enzyme & Acyl Donor: Immobilized lipases, such as Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia, are commonly used due to their stability and broad substrate scope.[9] An acyl donor, typically a vinyl ester like vinyl acetate, is chosen because the vinyl alcohol tautomerizes to acetaldehyde, driving the irreversible acylation reaction forward.

-

Separation: After the enzymatic reaction, one has a mixture of the unreacted (R)-alcohol and the acylated (S)-alcohol. These two compounds have significantly different polarities and can be easily separated using standard silica gel column chromatography. The acylated ester can then be hydrolyzed to recover the (S)-enantiomer if desired.

Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for chemoenzymatic resolution.

Detailed Protocol: Enzymatic Resolution

-

Setup: To a solution of racemic (±)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (1.0 equiv.) in toluene (approx. 0.1 M) is added vinyl acetate (2.0 equiv.).

-

Enzymatic Reaction: Immobilized Pseudomonas cepacia lipase (e.g., Amano Lipase PS-IM, ~50% w/w of the substrate) is added. The suspension is stirred at room temperature (or slightly elevated, e.g., 40 °C) and the reaction progress is monitored by TLC or HPLC.

-

Monitoring: The reaction is stopped when approximately 50% conversion is reached to ensure high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up: The enzyme is removed by simple filtration and washed with ethyl acetate. The combined organic filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue, a mixture of the starting alcohol and the acetylated product, is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-alcohol and the (S)-acetate separately.

Comparative Analysis and Conclusion

Choosing the optimal synthetic route depends on the specific project requirements, including scale, available equipment, cost, and desired purity.

| Metric | Strategy 1: Asymmetric Synthesis | Strategy 2: Chiral Pool | Strategy 3: Enzymatic Resolution |

| Enantioselectivity | Potentially very high (>98% ee) | Depends on the specific route; can be high but may require resolution. | Very high (>99% ee for both enantiomers) |

| Overall Yield | Good to excellent (70-90%) | Variable, often lower due to multiple steps | Good, but theoretical max is 50% for one enantiomer |

| Number of Steps | Low | High | Moderate (racemate synthesis + resolution) |

| Scalability | Can be challenging due to cryogenic conditions and catalyst cost. | Generally good, but many steps can reduce overall throughput. | Excellent; enzymatic reactions are robust and scalable.[10] |

| Cost-Effectiveness | High cost of chiral ligands/catalysts. | Low cost of initial starting material. | Moderate cost of enzyme (often reusable). |

The synthesis of (R)-Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate can be approached through several effective strategies.

-

Asymmetric addition offers the most direct route and is ideal for discovery chemistry where rapid access to the enantiopure material is key.

-

Chiral pool synthesis is a classic approach, though for this specific target, it can be lengthy and may not be the most efficient method.

-

Chemoenzymatic resolution stands out for its practicality, exceptional enantioselectivity, and scalability, making it a preferred method for process development and large-scale manufacturing.

By understanding the causality behind each method, researchers can select and optimize the synthetic pathway that best aligns with their technical and economic objectives.

References

- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 3-Hydroxypyrrolidines. Aldrichimica Acta, 39(2), 49-62. (URL not available)

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExTehRDywSmzOj-UaLZsjuzjNtuZtZaJnYAs79VmAgzxcZNAJbQjk0VdXZzXmcNDVNZ6VnTC-SwwVKx-5xvsHZg0ESq4LS5GvSQD4DCydB9ogKYp8DrJ30Y4UC-F2GB3TU8H8=]

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEULYdCicAP_yol-FWXOVV787MEIyaCKcMvmVk1Pyc2bx3x4atEG7ZGXyfOX1Jr1qGLdtFatION-xf1ImgwB3JgzNKk3TwWfKbFbSqMmFdqOV978aA97Ug4OaEQqJOKqNXlEalLMrDr_dANGor2]

- Asymmetric Synthesis of N-Substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUdLpFEY18HEau5_a_w3Q3IuRH3ly8UB8bws9mJBeRYDoZMMO6qLpQgNIqYV7pbJEjkxpQ5aEyrpUaM9kkUFps_cuiX3EFO0WmxDaUKiNIxhwc1s0r_7Ij06a16TJMknh9jzqTzi6k9pp-1_dR2VJwqTorWA==]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfRZbPqoUIMeKEH_J_BZ4wO10h82wu1Tw2KzwgJKmCSydCbqgu4eYw7-4iYTT8f3FYJ781w5qHMXleFpXbaKOlU-Y7vGwTri44X5vMXC679Tvu-cl7uQbLZQ8d1VGw8RUSAqH5E6F94_SO8tvf]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXyiKpnTO22ISy8MPQCqhEFteQt9bJN_J-h9ZNVBEjDCzTb4IVZbWJy2XaUesD33R9dNzAj4nCMijBiP6ERBJkuJMyb6HXXaN3qnUGz_wOFHdIdkfDOBlL09uBHJY3nRo4RgZZXQHdzxRv8qJeWg==]

- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5REF_3MDXMS2cdV1uYkOEuXKm8IjeKjulrHw4Tca3SvzrZ7fQEdtbPl3GUXMVK9-Qrwt4ak93qN0nMX_bdPnVXLzg-eXYcXkmandMP7IghJ-6ocg6ys0Ki5MTBeMiCUNpHxLPsxh8Rg==]

- Synthetic Routes to Chiral 3-Pyrrolidinols. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyheKx0vfDN1CJQadDUt7CC8hualbzDSoxWqA0yvd1GEqf0a3F_3iUGexQ4L-qEkieNWjXlD0zStepPG9T9HIFko2qyiXB46fiDhYYKRJudyNq3dLNz0ZelzeylALMZVjceeQDwwrxih0VOIboZ3sm17U7wdIyPno==]

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnj2PiBugB3B5A3em8Amyj_aCZlNX25EOng5wYAx1gfbPye5gKSj79rK8XKG122a0qF-1gRNXsO54QoCvR4pTb5cgE4zJ4S9_4J3FPz-WNU6O_vq7gvLYdny750PxAWPL2ucMjC4MA7A5VSqqodSKDf4VzC4Gze_taBvo-Vr6jaJLkkj151HenNw2u1BIdhgx3Ty66Q-_O0r8_z9LyJw57cbzN_muQgvBw0YCb4sL3alghjcW7zOIhKCk-eqQ=]

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmuCELleyD29Fp3N3EQeQJqe3i6Nh3yjKFPKEzdTFGNuRQd9E25sFICaB8mW1HBIVS4JATJ5iXC21KtkJ8zZguZ2-2Lqlhr7_EDbXc6Xsga67fiPT0zEqhzM1_7GGoML6FZzb_kebIQaw_CHg=]

- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtqm5pPDTHaS-BO_u4m2TCfzIQQlHdbpaANQJX1FLaMkIrfq2ZJZfRhodGjChiNiYyapCnNYdPmxIjv7XyEyxxqMuCtwzZT61p56YCO3aWv7BSFhNucgoQoYz1VNlAYZJiKVYw]

- Pyrrolidine synthesis. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04K_d_j2b58lqNbohOqoD8lAm6FJpOSU_oHsOxB9Eak6hPzaTaHCnoPcGivI0nnLIDt-j6eGye7Ph29rabY_46IZ9fTl35wM0zmsOOrzBlrWDB4_lZO95lIyRCYKihDAr6xPVH09zfKvksqEE0XUndMYsipzYJTJ9sJ_FZYoQ6yZlhlrB]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

Biological Activity of Novel Pyrrolidine Derivatives: From Privileged Scaffold to Therapeutic Candidate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Ring - A Cornerstone of Modern Medicinal Chemistry

The five-membered, saturated nitrogen-containing heterocycle known as the pyrrolidine ring is a quintessential "privileged scaffold" in drug discovery.[1][2][[“]] Its prevalence is rooted in a unique combination of structural and physicochemical properties. The sp³-hybridized carbon atoms confer a non-planar, three-dimensional geometry, allowing pyrrolidine derivatives to explore a wider pharmacological space compared to their flat, aromatic counterparts.[1][2] This inherent stereochemistry and the ring's ability to undergo "pseudorotation" are critical for establishing precise, high-affinity interactions with enantioselective biological targets like enzymes and receptors.[2]

Found in a vast array of natural products, particularly alkaloids like nicotine and scalusamides, the pyrrolidine moiety has demonstrated a remarkable spectrum of biological activities.[2][4] This has inspired medicinal chemists to synthesize and evaluate novel derivatives for diverse therapeutic applications, including anticancer, antimicrobial, neuroprotective, and antiviral treatments.[4][5][6][7] This guide provides a technical overview of the key biological activities of novel pyrrolidine derivatives, detailing the mechanistic rationale, presenting critical data, and outlining robust experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action that target the core hallmarks of cancer.[8] Their activity often stems from the inhibition of key enzymes involved in cell cycle progression and proliferation, or the induction of programmed cell death (apoptosis).[9]

Causality of Experimental Design: Mechanism of Action

The primary goal in assessing anticancer potential is to determine not just if a compound is cytotoxic, but how it selectively affects cancer cells. Many pyrrolidine derivatives are designed to function as inhibitors of specific protein kinases, enzymes that are often dysregulated in cancer and play a crucial role in cell signaling pathways that control growth and survival.[9] Others may act as topoisomerase inhibitors or target protein-protein interactions, such as the Mcl-1/Bak interaction, which is critical for apoptosis.[10][11] The selection of specific cancer cell lines for initial screening is a critical experimental choice. For instance, MCF-7 (breast), HeLa (cervical), and A549 (lung) are chosen for their well-characterized genetic backgrounds and relevance to common human cancers.[2][12]

Visualization: Generic Kinase Inhibition Pathway

The diagram below illustrates a simplified signaling cascade where a pyrrolidine derivative acts as a kinase inhibitor, blocking the downstream signaling that leads to cell proliferation—a common mechanism for anticancer agents.

Caption: Pyrrolidine derivative inhibiting a key kinase in a cancer cell signaling pathway.

Data Presentation: In Vitro Anticancer Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells. Lower IC₅₀ values indicate higher potency.

| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| Pyrrolidone-Thiophene | 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 | [2] |

| Pyrrolidone-Thiophene | 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 | [2] |

| Pyrrolidinone-Hydrazone | 13 (5-nitrothiophene) | IGR39 (Melanoma) | 2.50 ± 0.46 | - | - | [13] |

| Pyrrolidinone-Hydrazone | 13 (5-nitrothiophene) | PPC-1 (Prostate) | 3.63 ± 0.45 | - | - | [13] |

| Pyrrolidine Chalcone | 3FP | MDA-MB-468 (Breast) | 25 µg/mL | - | - | [14] |

| Spiropyrrolidine | 43b (4-bromophenyl) | HepG2 (Liver) | 0.80 ± 0.10 | Cisplatin | 9.00 ± 0.76 | [6] |

Experimental Protocol: MTT Cell Proliferation Assay

This protocol provides a self-validating system for assessing the cytotoxicity of novel pyrrolidine derivatives against cancer cell lines.[9][12][15]

-

Cell Culture & Seeding:

-

Culture human cancer cells (e.g., A549 lung carcinoma cells) in appropriate media (e.g., EMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[12][15]

-

Harvest cells using trypsin and perform a cell count using a hemocytometer to ensure viability.

-

Seed the cells into a 96-well microtiter plate at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrrolidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into a purple formazan product.[15]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the insoluble formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Antimicrobial & Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrolidine derivatives have shown significant potential, with various analogues demonstrating potent activity against a range of bacteria and fungi.[6][16][17]